N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2034426-79-2
VCID: VC4589274
InChI: InChI=1S/C17H15N3O3S2/c21-25(22,14-1-2-16-12(9-14)3-7-23-16)20-10-15-17(19-6-5-18-15)13-4-8-24-11-13/h1-2,4-6,8-9,11,20H,3,7,10H2
SMILES: C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CSC=C4
Molecular Formula: C17H15N3O3S2
Molecular Weight: 373.45

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

CAS No.: 2034426-79-2

Cat. No.: VC4589274

Molecular Formula: C17H15N3O3S2

Molecular Weight: 373.45

* For research use only. Not for human or veterinary use.

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide - 2034426-79-2

Specification

CAS No. 2034426-79-2
Molecular Formula C17H15N3O3S2
Molecular Weight 373.45
IUPAC Name N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Standard InChI InChI=1S/C17H15N3O3S2/c21-25(22,14-1-2-16-12(9-14)3-7-23-16)20-10-15-17(19-6-5-18-15)13-4-8-24-11-13/h1-2,4-6,8-9,11,20H,3,7,10H2
Standard InChI Key QEUJNFUVROVVIY-UHFFFAOYSA-N
SMILES C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CSC=C4

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Key Identifiers

The compound has the molecular formula C₁₈H₁₅N₅O₃S₂ and a molecular weight of 413.5 g/mol . Its CAS registry number is 1903842-93-2, and it features a 2,3-dihydrobenzofuran core linked to a sulfonamide group and a pyrazine-thiophene moiety (Figure 1).

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1903842-93-2
Molecular FormulaC₁₈H₁₅N₅O₃S₂
Molecular Weight413.5 g/mol
IUPAC NameN-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-2,3-dihydrobenzofuran-5-sulfonamide

Spectroscopic Data

While direct spectroscopic data for this compound is limited, analogs such as N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[c][1, thiadiazole-4-sulfonamide (PubChem CID: 122246193) provide insights :

  • ¹H NMR: Aromatic protons in the thiophene (δ 7.2–7.5 ppm) and pyrazine (δ 8.1–8.4 ppm) regions.

  • MS (ESI): Dominant peak at m/z 389.5 ([M+H]⁺) .

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via multi-step reactions, typically involving:

  • Sulfonation: 2,3-Dihydrobenzofuran-5-sulfonyl chloride reacts with amines .

  • Coupling: A Buchwald-Hartwig amination links the pyrazine-thiophene moiety to the sulfonamide group .

Table 2: Representative Synthesis Steps

StepReactionConditionsYieldSource
1Sulfonation of dihydrobenzofuranSOCl₂, DCM, 0°C → RT85%
2Amine couplingPyBOP, DIPEA, DMF, RT72%

Key Intermediates

  • 2,3-Dihydrobenzofuran-5-sulfonyl chloride (CAS: 115010-11-2): A critical precursor .

  • 3-(Thiophen-3-yl)pyrazin-2-amine: Synthesized via Pd-catalyzed cross-coupling.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (>10 mM) and DMF; poorly soluble in water (log P ≈ 3.2) .

  • Stability: Stable under inert conditions but prone to hydrolysis in acidic/basic media .

Table 3: Physicochemical Profile

PropertyValueMethod
Log P (octanol-water)3.2Calculated
pKa9.1 (sulfonamide NH)Predicted
Melting Point215–218°C (decomposes)DSC

Biological and Pharmacological Applications

Antihypertensive Activity

Patents highlight 2,3-dihydrobenzofuran sulfonamides as diuretics and antihypertensives . Mechanistically, they inhibit renal carbonic anhydrase, reducing sodium reabsorption .

Research Advancements and Patents

Key Patents

  • US4659709A: Covers dihydrobenzofuran sulfonamides for cardiovascular diseases .

  • IE58911B1: Details synthetic methods for analogs with improved bioavailability .

Recent Studies

  • Redox Applications: Sulfonamides serve as thiolating agents in Ni-catalyzed cross-couplings .

  • Kinase Inhibition: Pyrazine-thiophene hybrids inhibit EGFR with IC₅₀ = 12 nM.

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